molecular formula C14H14ClNO4 B1614484 Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate CAS No. 77156-82-2

Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B1614484
CAS No.: 77156-82-2
M. Wt: 295.72 g/mol
InChI Key: IJDXCOWIANNOTC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate (CAS 77156-82-2) is a substituted quinoline derivative with the molecular formula C₁₄H₁₄ClNO₄ and a molecular weight of 295.72 g/mol. The compound features a quinoline core substituted with two methoxy groups at positions 5 and 8, a chlorine atom at position 4, and an ethyl carboxylate group at position 3. Its synthesis involves the reaction of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with sodium cyanide (NaCN) and manganese dioxide in ethanol, followed by purification .

The crystal structure (space group P1) reveals a planar quinoline ring system with dihedral angles of 1.75° between fused rings and 18.99° between the quinoline and ester planes. Intermolecular interactions, including C–H···O hydrogen bonds and π–π stacking (centroid distances: 3.557–3.703 Å), stabilize the three-dimensional network .

Properties

IUPAC Name

ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDXCOWIANNOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279483
Record name ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-82-2
Record name NSC12815
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quinoline Ring Construction

  • Friedländer Reaction: A classical method to construct the quinoline ring involves the condensation of 2-aminobenzophenone derivatives with β-ketoesters such as 4-(chloroethyl)acetoacetate. This reaction is typically catalyzed by acids (e.g., hydrochloric acid) and can be performed under conventional heating or microwave irradiation to enhance reaction rates.

  • Catalysts and Conditions: Catalysts such as cerium ammonium nitrate (CAN) have been reported to facilitate the reaction at room temperature, yielding quinoline carboxylate intermediates in good yields (~80-85%).

  • Example Reaction:

    Reactants Catalyst Solvent Temperature Yield (%) Notes
    2-Aminobenzophenone + 4-(chloroethyl)acetoacetate 10 mol% CAN Methanol Room temp 84 High purity, no chromatography needed

Chlorination at the 4-Position

  • Chlorination of the quinoline intermediate at the 4-position is achieved using reagents such as phosphorus trichloride (PCl3), thionyl chloride (SOCl2), or phosphoryl trichloride (POCl3).

  • Reaction conditions typically involve reflux in an appropriate solvent (e.g., acetonitrile, toluene) with careful temperature control to avoid over-chlorination or decomposition.

  • The chlorination step is critical for introducing the 4-chloro substituent without affecting the methoxy groups.

Introduction of Methoxy Groups

  • Methoxy substituents at the 5- and 8-positions are generally introduced via starting materials already bearing these groups (e.g., 3,4-dimethoxyacetophenone) or by selective methylation of hydroxyquinoline intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Esterification and Purification

  • The carboxylate group at the 3-position is typically introduced as an ethyl ester during the ring closure step or via esterification of the corresponding acid intermediate.

  • Purification is commonly performed by recrystallization from ethanol or ethyl acetate, yielding high-purity products.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Condensation (Friedländer) 2-Aminobenzophenone + 4-(chloroethyl)acetoacetate, CAN catalyst, MeOH, RT Ethyl 4-chloroquinoline-3-carboxylate intermediate ~84
2 Chlorination Phosphorus trichloride, reflux, acetonitrile Ethyl 4-chloroquinoline derivative 75-85
3 Methoxylation (if needed) Methyl iodide, base (K2CO3), acetone 5,8-Dimethoxy substitution on quinoline 70-80
4 Purification Recrystallization from ethanol Pure this compound -

Reaction Conditions and Optimization

  • Solvents: Methanol, acetonitrile, ethanol, and toluene are commonly used solvents depending on the step.
  • Temperature: Room temperature to reflux conditions (50-110 °C) are employed based on reaction type.
  • Catalysts: Acid catalysts (HCl, CAN), base catalysts (KOH for methylation), and phase-transfer catalysts may be utilized.
  • Purification: Simple recrystallization methods are favored over chromatographic techniques due to product purity and yield.

Research Findings and Yields

  • The condensation step using CAN catalyst in methanol at room temperature yields the quinoline intermediate in approximately 84% yield with high purity, eliminating the need for chromatographic purification.
  • Chlorination reactions using phosphorus trichloride under reflux conditions achieve yields between 75-85%, with selective substitution at the 4-position.
  • Methoxylation steps, when performed post-quinoline formation, give yields around 70-80%, depending on the methylating agent and base used.
  • Overall, the multi-step synthesis can achieve total yields in the range of 50-65% after purification.

Summary Table of Preparation Methods

Preparation Step Reagents/Catalysts Solvent(s) Temperature Yield (%) Key Notes
Quinoline ring formation 2-Aminobenzophenone, 4-(chloroethyl)acetoacetate, CAN Methanol Room temp ~84 High purity, no chromatography needed
Chlorination Phosphorus trichloride (PCl3) Acetonitrile, toluene Reflux (80-110 °C) 75-85 Selective 4-position chlorination
Methoxylation Methyl iodide, K2CO3 Acetone, DMF Reflux or RT 70-80 Introduces methoxy groups at 5 and 8 positions
Purification Recrystallization Ethanol, ethyl acetate Ambient - Yields high purity product

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group is a prime site for nucleophilic substitution due to its position relative to electron-withdrawing substituents. Reactions typically involve replacing chlorine with nucleophiles under basic or acidic conditions.

Reaction Conditions Nucleophile Product Notes
NaCN, MnO₂, ethanol, reflux CyanideNitrile-substituted quinoline derivativeDemonstrated in structurally similar compounds (e.g., 2-chloro isomer) .
NH₃ (aq.), K₂CO₃, DMF, 80°CAmine4-Aminoquinoline derivativeHypothesized based on analogous quinoline chlorides.
Thiophenol, CuI, DMSO, 100°CThiol4-Sulfanylquinoline derivativeLikely pathway due to aromatic thiolation trends.

Key Insight : Methoxy groups at positions 5 and 8 donate electron density via resonance, potentially deactivating the ring but directing substitution to the chloro-bearing position through steric and electronic effects.

Oxidation and Reduction

The quinoline core and substituents permit redox transformations:

Oxidation

  • Quinoline N-Oxidation : Formation of N-oxide derivatives using peracids (e.g., mCPBA) .

  • Methoxy Demethylation : Strong acids (e.g., HBr/AcOH) may cleave methoxy groups to hydroxyls, though steric hindrance from adjacent substituents could limit reactivity.

Reduction

  • Catalytic Hydrogenation : Pd/C or Raney Ni under H₂ may reduce the quinoline ring to tetrahydroquinoline, altering pharmacological activity.

  • Ester to Alcohol : LiAlH₄ selectively reduces the ester to a primary alcohol.

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings, enabling C–C bond formation:

Reaction Type Catalyst Coupling Partner Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acid4-Arylquinoline derivative
Buchwald-HartwigPd₂(dba)₃Primary amine4-Aminoquinoline derivative

Case Study : A structurally similar 6,7-dimethoxy analog underwent Suzuki coupling to generate tyrosine kinase inhibitors.

Functionalization of Methoxy Groups

Methoxy groups are generally stable but can be modified under harsh conditions:

  • Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl groups.

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though regioselectivity depends on directing effects.

Comparative Reactivity with Analogues

The substitution pattern critically influences reactivity:

Compound Chloro Position Reactivity Notes
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate 2Higher steric hindrance limits substitution compared to 4-chloro isomer.
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate4Similar reactivity, but methoxy positioning alters electronic effects on the ring.

Therapeutic Derivatives

While direct studies are sparse, derivatives of this compound show promise:

  • Anticancer Agents : Analogues inhibit tyrosine kinases (e.g., VEGFR2) by mimicking ATP-binding motifs.

  • Antimicrobials : Chloroquinoline derivatives disrupt bacterial membrane synthesis .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate is being investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit various biological activities, including inhibition of specific enzymes and interference with cellular pathways, which are crucial for its therapeutic potential .

Case Study: Antimalarial Activity
A study highlighted that quinolone analogues, including compounds similar to this compound, showed promising antimalarial activity against Plasmodium falciparum. The structure-activity relationship studies indicated that modifications to the ethyl carboxylate group significantly influence antimalarial potency .

Organic Synthesis

This compound serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and nucleophilic substitution reactions makes it valuable in developing new chemical entities with enhanced properties.

Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionPotential Products
OxidationConverts to corresponding quinoline derivativesVarious substituted quinolines
ReductionForms reduced derivativesHydroxymethyl or other functionalized quinolines
Nucleophilic SubstitutionChlorine atom replaced by nucleophilesAmines or other nucleophilic compounds

Material Science

In addition to its applications in medicinal chemistry, this compound is used in developing new materials. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for functional materials in electronics or coatings .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituent patterns on the quinoline scaffold, influencing physicochemical properties and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate Cl (4), OCH₃ (5,8), CO₂Et (3) C₁₄H₁₄ClNO₄ 295.72 Antibacterial research candidate
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), CO₂Et (3) C₁₂H₉ClN₂O₄ 280.67 Higher reactivity due to nitro group; limited safety data
Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate Cl (4), CH₃ (5,7), CO₂Et (3) C₁₅H₁₄ClNO₂ 263.72 Enhanced lipophilicity; used in medicinal chemistry
Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate Cl (4), F (5,7), CO₂Et (3) C₁₂H₇ClF₂NO₂ 282.64 Improved metabolic stability; agrochemical applications

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs like Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate melt at 68°C . Ethyl 4-chloro-5,7-dimethylquinoline-3-carboxylate: Solid at room temperature; exact mp unavailable .
  • Spectroscopic Data: IR: Strong ester C=O stretch at ~1730 cm⁻¹ (consistent across carboxylate derivatives) . NMR: Quinoline protons resonate between δ 6.5–8.5 ppm; substituents (e.g., Cl, OCH₃) cause distinct splitting patterns .

Biological Activity

Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and antitumor properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C14H14ClNO4C_{14}H_{14}ClNO_4 and a molecular weight of approximately 295.72 g/mol. Its unique structure includes a quinoline ring with specific substituents: a chloro group at the 4-position and methoxy groups at the 5 and 8 positions. This arrangement enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antitumor Activity : The compound exhibits potential as an antineoplastic agent by targeting tyrosine kinases involved in cell signaling pathways that regulate cell division and survival. Inhibiting these enzymes can control cancer cell growth.
  • Antibacterial Activity : Research indicates that this compound may possess antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Nucleophilic Substitution Reactions : The chlorine atom can be substituted with various nucleophiles under basic conditions.
  • Condensation Reactions : Reactions involving quinoline derivatives and carboxylic acids or their derivatives to form the desired carboxylate ester .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylateC14H14ClNO4C_{14}H_{14}ClNO_4Different methoxy positioning
Ethyl 4-hydroxy-5,7-dimethoxyquinoline-3-carboxylateC14H15NO5C_{14}H_{15}NO_5Hydroxy group instead of chlorine
Ethyl 4-chloroquinoline-3-carboxylateC10H8ClNO2C_{10}H_{8}ClNO_2Simpler structure without dimethoxy substitution

This table illustrates how the positioning of functional groups influences both the reactivity and biological activities of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities associated with this compound:

  • Antitumor Studies : A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Antibacterial Evaluations : Another study assessed its antibacterial efficacy against several pathogens, showing notable inhibitory activity that warrants further exploration in clinical settings.

Q & A

Q. What are the key synthetic routes for Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate, and how is regioselectivity controlled?

The compound is synthesized via a one-step oxidation-esterification reaction. A solution of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde is treated with NaCN in absolute ethanol in the presence of MnO₂ at 0°C, followed by stirring at 25°C for 3 hours. Purification involves filtration through a celite-silica gel column using CH₂Cl₂ as the eluent . Regioselectivity is influenced by steric and electronic effects of the methoxy and chloro substituents, which direct the reaction toward the 3-carboxylate position.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray diffraction (XRD): Single-crystal XRD resolves the molecular geometry, confirming the dihedral angle (1.75°) between fused quinoline rings and substituent positions .
  • Refinement software: SHELXL refines anisotropic displacement parameters for non-H atoms, while H atoms are placed via riding models .
  • Visualization: ORTEP-III (via WinGX suite) generates 50% probability displacement ellipsoids for structural diagrams .

Q. How are intermolecular interactions analyzed in its crystal structure?

Hydrogen bonding (N–H⋯O, C–H⋯O) and π–π stacking are quantified using distance and angle criteria. For example, C–H⋯O interactions (2.54–2.76 Å) and π–π distances (3.45–3.82 Å) stabilize double-layered packing parallel to the (101) plane, forming a 3D network .

Advanced Research Questions

Q. What challenges arise in refining high-resolution crystallographic data for this compound, and how are they resolved?

Discrepancies in electron density maps (e.g., disordered solvent molecules) are addressed using SQUEEZE in PLATON or by excluding unresolved regions. SHELXL’s restraints (e.g., SIMU, DELU) mitigate anisotropic displacement errors for overlapping atoms .

Q. How does substitution pattern affect reactivity in quinoline derivatives?

Methoxy groups at positions 5 and 8 act as electron donors, enhancing electrophilic substitution at the 3-carboxylate position. Chlorine at position 4 withdraws electron density, directing nucleophilic attacks to adjacent sites. Comparative studies with analogs (e.g., 5,7-dimethyl or 7,8-dimethyl derivatives) reveal steric hindrance impacts reaction yields .

Q. What computational methods validate the experimental crystal structure?

  • Density Functional Theory (DFT): Optimized geometries (B3LYP/6-31G*) are compared with XRD data to validate bond lengths and angles (<0.02 Å deviation).
  • Hirshfeld surface analysis: Quantifies interaction contributions (e.g., H⋯O vs. H⋯Cl contacts) using CrystalExplorer .

Q. How are data contradictions managed in multi-technique structural analyses?

Discrepancies between XRD and NMR (e.g., tautomeric forms) are resolved via:

  • Dynamic NMR: Detects equilibrium between keto-enol forms in solution.
  • Variable-temperature XRD: Confirms solid-state dominance of the keto form observed in crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5,8-dimethoxyquinoline-3-carboxylate

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